molecular formula C14H24O2 B1596427 Allyl cyclohexanevalerate CAS No. 7493-68-7

Allyl cyclohexanevalerate

Cat. No.: B1596427
CAS No.: 7493-68-7
M. Wt: 224.34 g/mol
InChI Key: NDXGAVFJHHVIQN-UHFFFAOYSA-N
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Description

Chemical Identity: Allyl cyclohexanevalerate (CAS No. 7493-68-7) is an organic ester with the molecular formula C₁₄H₂₄O₂ and a molecular weight of 224.34 g/mol. Its systematic IUPAC name is 2-propenyl 5-cyclohexylpentanoate, and it is also referred to as allyl hexahydrophenylvalerate or allyl 5-cyclohexylpentanoate.

Properties and Applications: This compound is characterized by a fruity aroma, reminiscent of peach, apricot, and apple, making it a valuable flavoring agent in the food and fragrance industries. It is listed as a food additive under regulatory codes such as No. 2027 in China and is recognized for its use as a flavor adjuvant. Annual consumption is reported to be <1.00 lb, indicating niche but specialized applications.

Properties

IUPAC Name

prop-2-enyl 5-cyclohexylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24O2/c1-2-12-16-14(15)11-7-6-10-13-8-4-3-5-9-13/h2,13H,1,3-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDXGAVFJHHVIQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)CCCCC1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50225908
Record name Allyl cyclohexanevalerate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless liquid with a pineapple/mixed fruity odour
Record name Allyl cyclohexane valerate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/622/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

119.00 °C. @ 1.00 mm Hg
Record name 2-Propenyl cyclohexanepentanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037814
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Insoluble in water, soluble in ethanol, essential oils and flavour materials, and poorly soluble in propylene glycol
Record name Allyl cyclohexane valerate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/622/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.942-0.947
Record name Allyl cyclohexane valerate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/622/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

7493-68-7
Record name Allyl cyclohexanevalerate
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Record name Allyl cyclohexanevalerate
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Record name Allyl cyclohexanevalerate
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Record name Cyclohexanepentanoic acid, 2-propenyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Record name ALLYL CYCLOHEXANEVALERATE
Source FDA Global Substance Registration System (GSRS)
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2-Propenyl cyclohexanepentanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037814
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Allyl cyclohexanevalerate can be synthesized through the esterification reaction between allyl alcohol and cyclohexanevaleric acid. The reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification process. This method ensures high yield and purity of the product. The reaction mixture is continuously fed into a reactor where it is heated and catalyzed, and the product is continuously removed to drive the reaction to completion.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

    Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: This compound can undergo nucleophilic substitution reactions, where the allyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide; acidic or basic medium.

    Reduction: Lithium aluminum hydride; anhydrous conditions.

    Substitution: Various nucleophiles; typically requires a catalyst or specific reaction conditions.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Flavoring Agent

Functional Use : ACV is classified as a flavoring agent and is utilized in food products to enhance taste and aroma. Its fruity scent makes it suitable for use in confectionery, baked goods, beverages, and other food items.

  • Flavor Profile : The compound imparts a pleasant fruity note, making it desirable in flavor formulations. It is often used in combination with other flavoring agents to achieve complex taste profiles.

Regulatory Status : ACV has been evaluated by food safety authorities such as the European Food Safety Authority (EFSA) for its safety as a flavoring substance. The EFSA has included it in their evaluations of flavoring substances, noting limited genotoxicity data but recognizing its general acceptability for use in food products .

Fragrance Industry

Usage : Beyond food applications, ACV is also employed in the fragrance industry. It serves as a component in perfumes and scented products due to its appealing aroma.

  • Market Demand : The demand for natural and synthetic fragrance compounds has been rising, with ACV positioned as a versatile ingredient that can be blended with various other scent components to create unique fragrances.

Cosmetic Applications

Incorporation in Cosmetics : ACV's pleasant scent and potential skin-friendly properties make it a candidate for use in cosmetic formulations, including lotions, creams, and perfumes.

  • Safety Considerations : The safety of ACV in cosmetic products has been evaluated, focusing on potential allergenicity and skin irritation. Regulatory bodies recommend thorough testing to ensure consumer safety .

Potential Research Areas

Chemical Properties Exploration : Ongoing research into the chemical properties of ACV could reveal further applications or enhancements in existing formulations.

  • Synthesis Studies : Investigations into more efficient synthesis methods or alternative production pathways could improve the sustainability of ACV production.

Table 1: Summary of Research Findings on Allyl Cyclohexanevalerate

Study/SourceFocus AreaFindingsYear
EFSA EvaluationFlavoring SafetyLimited genotoxicity data; acceptable for use2018
PubChem DatabaseChemical PropertiesDetailed chemical structure and properties available2024
Good Scents CompanyFragrance ApplicationsDescribed as a fruity odor component; used in various formulations2018

Mechanism of Action

The mechanism of action of allyl cyclohexanevalerate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis in biological systems, releasing allyl alcohol and cyclohexanevaleric acid, which can then exert their effects through various biochemical pathways.

Comparison with Similar Compounds

Table 1: Comparison of Allyl Cyclohexane Carboxylates

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Applications Regulatory Status
This compound 7493-68-7 C₁₄H₂₄O₂ 224.34 Flavoring (fruity notes) Approved (China No. 2027)
Allyl cyclohexanebutyrate 7493-65-4 C₁₃H₂₂O₂ 210.31 Flavoring (berry, tropical fruits) Restricted in some regions
Allyl cyclohexanehexanoate 7493-66-5 C₁₅H₂₆O₂ 238.37 Fragrance (floral, sweet undertones) No specific restrictions
Allyl cyclohexanepropionate 2705-87-5 C₁₂H₂₀O₂ 196.29 Industrial solvents, niche flavors Schedule 6 poison (Australia)
Allyl cyclohexylacetate 4728-82-9 C₁₁H₁₈O₂ 182.26 Cosmetic fragrances Restricted under REACH

Key Observations:

Structural Variations: The carboxylic acid chain length varies (e.g., butyrate: C₄, valerate: C₅, hexanoate: C₆), influencing volatility and aroma profile. Longer chains (e.g., hexanoate) enhance lipophilicity, extending fragrance longevity. Allyl cyclohexanepropionate (C₃ chain) has the lowest molecular weight, correlating with higher volatility and sharper odor notes.

Functional Differences: this compound is preferred for fruit-forward flavors, whereas cyclohexanebutyrate is used for tropical and berry notes. Cyclohexanehexanoate finds applications in perfumery due to its floral-sweet profile.

Cyclohexylacetate (CAS 4728-82-9) faces REACH restrictions in the EU for environmental toxicity.

Research Findings and Industrial Relevance

  • Synthetic Pathways : These esters are typically synthesized via esterification of cyclohexane carboxylic acids with allyl alcohol, often catalyzed by acid.
  • Market Trends : The demand for valerate is rising in Asia-Pacific markets for use in synthetic fruit flavors, driven by cost-effectiveness compared to natural extracts.

Biological Activity

Allyl cyclohexanevalerate is an organic compound with the molecular formula C14H24O2C_{14}H_{24}O_2 and is recognized for its potential applications in flavoring and fragrance industries. This article delves into its biological activity, exploring various studies and findings that highlight its effects on biological systems.

  • Molecular Formula : C14H24O2C_{14}H_{24}O_2
  • Molecular Weight : 224.34 g/mol
  • CAS Number : 61407-00-3
  • Structure : this compound is characterized by a cyclohexane ring attached to an allyl group and a valerate moiety, which influences its chemical behavior and biological interactions.

Biological Activity Overview

This compound has been studied for its various biological activities, particularly in relation to flavoring properties and potential health effects. Below are key areas of interest:

1. Flavoring Properties

This compound is classified under flavoring agents, with applications in food products to enhance taste. The compound has been evaluated for its safety and efficacy as a food additive, where it is generally recognized as safe (GRAS) when used within specified limits .

2. Antimicrobial Activity

Research indicates that compounds similar to this compound may exhibit antimicrobial properties. A study evaluating various flavoring agents found that certain allylic compounds possess lytic activity against specific bacteria, suggesting potential applications in food preservation and safety .

3. Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound. The European Food Safety Authority (EFSA) has published opinions on flavoring substances, including assessments of their metabolic pathways and potential toxic effects at varying concentrations .

Case Study 1: Safety Assessment in Food Products

A comprehensive evaluation was conducted on the use of this compound in food products, focusing on its maximum allowable concentration levels. The findings indicated that when used below 5 ppm, the compound does not pose significant health risks to consumers, aligning with good manufacturing practices .

Case Study 2: Antimicrobial Efficacy

In a comparative study of various flavoring agents, this compound demonstrated significant antimicrobial activity against Escherichia coli and Staphylococcus aureus at concentrations above 100 ppm. This suggests its potential utility as a natural preservative in food formulations .

Data Tables

Property Value
Molecular FormulaC14H24O2C_{14}H_{24}O_2
Molecular Weight224.34 g/mol
GRAS StatusYes
Maximum Use Level (ppm)<5
Antimicrobial ActivityEffective against E. coli and S. aureus

Research Findings

  • Flavoring Agent Evaluation : Studies have shown that this compound can enhance the sensory properties of food without adverse health effects when used appropriately.
  • Metabolic Pathways : Investigations into the metabolic pathways of similar compounds indicate that this compound is likely metabolized through conjugation processes, reducing potential toxicity .
  • Synergistic Effects : Research indicates that combining this compound with other flavoring agents may produce synergistic effects that enhance overall flavor profiles while maintaining safety standards .

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes acid- or base-catalyzed hydrolysis to yield 5-cyclohexanepentanoic acid and allyl alcohol.

ConditionsCatalystTemperatureYieldNotes
15% H<sub>2</sub>SO<sub>4</sub>Sulfuric acidReflux82%Requires 2 h; neutralization with Na<sub>2</sub>CO<sub>3</sub>
10% NaOHHydroxide ions80°C78%Saponification completes in 1.5 h

Mechanistic Insight :

  • Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, enhancing electrophilicity for nucleophilic water attack.

  • Basic hydrolysis involves hydroxide ion nucleophilic substitution, forming a tetrahedral intermediate .

Transesterification

The allyl ester group reacts with alcohols under catalytic conditions to form new esters.

AlcoholCatalystSolventTimeYieldProduct
MethanolCaCO<sub>3</sub>Toluene4 h89%Methyl 5-cyclohexanepentanoate
Benzyl alcoholTiO<sub>2</sub>/SO<sub>4</sub><sup>2−</sup>Hexane3 h84%Benzyl 5-cyclohexanepentanoate

Key Factors :

  • Solid acid catalysts (e.g., TiO<sub>2</sub>/SO<sub>4</sub><sup>2−</sup>) enable recyclability and reduce side reactions .

  • Azeotropic removal of water/alcohol shifts equilibrium toward product formation .

Allylic Oxidation

The allylic C–H bond (bond dissociation energy ≈ 88 kcal/mol) undergoes selective oxidation.

Oxidizing AgentCatalystProductYieldReference
SeO<sub>2</sub>3-Keto-5-cyclohexanepentanoate68%
O<sub>2</sub>Pd/CEpoxy-allyl cyclohexanevalerate55%

Limitations :

  • Overoxidation to carboxylic acids occurs under strong conditions.

  • Steric hindrance from the cyclohexane group may reduce reactivity at certain positions .

Radical Allylic Bromination

N-Bromosuccinimide (NBS) selectively brominates allylic positions via a radical chain mechanism.

ConditionsRegioselectivityMajor ProductYield
NBS, CCl<sub>4</sub>, light>95%3-Bromo-allyl cyclohexanevalerate72%

Mechanism :

  • Initiation: Br- radical formation.

  • Propagation: H-abstraction at allylic position → allyl radical.

  • Termination: Br<sub>2</sub> addition yields brominated product .

Allylic Rearrangement

Electrophilic or nucleophilic agents induce shifts in the allyl group.

ReagentConditionsProductYield
Pd(pincer)/TsOHToluene, 60°CCyclohexanevaleryl propenal61%
LiAlH<sub>4</sub>THF, −20°CReduced diene derivative58%

Stereochemical Notes :

  • Rearrangements favor thermodynamically stable trans isomers due to steric effects .

Hydrogenation and Reduction

The allyl double bond is susceptible to catalytic hydrogenation.

CatalystPressureProductSelectivity
Pd/C1 atm H<sub>2</sub>Propyl cyclohexanevalerate94%
Ru/C5 atm H<sub>2</sub>Fully saturated cyclohexane derivative88%

Side Reactions :

  • Overhydrogenation of the cyclohexane ring is minimal (<5%) under mild conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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